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molecular formula C16H18N2O2 B8575621 methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

methyl 1-(2,2-dimethyl-2,3-dihydro-1h-inden-1-yl)-1h-imidazole-5-carboxylate

Cat. No. B8575621
M. Wt: 270.33 g/mol
InChI Key: LDWLDRDKNBEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436035B2

Procedure details

To a solution of 2,2-dimethyl-indan-1-ol (3.5 g, 21.6 mmol) in THF (160 mL) is added methyl 4-imidazolecarboxylate (CAS#17325-26-7, 4.1 g, 32.3 mmol), and triphenylphosphine (9.09 g, 34.5 mmol). The reaction is cooled to 0° C. and diisopropyl azodicarboxylate (6.67 mL, 34.5 mmol) is added. After one hour the reaction is diluted with saturated aqueous NaHCO3 and ethyl acetate. The layers are separated and the organic layer is dried with Na2SO4, filtered, and concentrated. The resulting residue is purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0:1 to 1:1) to provide 3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid methyl ester. HRMS: (ESI) m/z 271.1440 [(M+H)+: Calcd for C16H19N2O2: 271.1447]; 1H NMR (400 MHz, CDCl3) δ ppm 2.60-3.08 (m, 2 H), 3.92 (s, 3 H), 6.25 (s, 1 H), 7.03 (s, 1 H), 7.15-7.46 (m, 4 H), 7.80 (d, J=1.0 Hz, 1 H). The HCl salt of the title compound can be prepared by dissolution in diethyl ether followed by treatment with an excess of 1N HCl in diethyl ether. The resulting heterogeneous solution is concentrated to furnish the HCl salt of 3-(2,2-dimethyl-indan-1-yl)-3H-imidazole-4-carboxylic acid methyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]1O.[NH:13]1[CH:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[N:15]=[CH:14]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1.C([O-])(O)=O.[Na+].C(OCC)(=O)C>[CH3:21][O:20][C:18]([C:16]1[N:15]([CH:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[CH2:10][C:2]2([CH3:12])[CH3:1])[CH:14]=[N:13][CH:17]=1)=[O:19] |f:5.6|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1(C(C2=CC=CC=C2C1)O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
N1C=NC(=C1)C(=O)OC
Name
Quantity
9.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.67 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0:1 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N(C=NC1)C1C(CC2=CC=CC=C12)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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